N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC15037767
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-methyl-5-(2-methylpropyl)-4-oxothieno[3,2-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-11(2)10-20-7-6-14-16(18(20)22)15(12(3)24-14)17(21)19-9-13-5-4-8-23-13/h4-8,11H,9-10H2,1-3H3,(H,19,21) |
| Standard InChI Key | VKXNFSWHRYTUTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(S1)C=CN(C2=O)CC(C)C)C(=O)NCC3=CC=CO3 |
Introduction
Synthesis Methods
The synthesis of N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. These may include condensation reactions to form the thienopyridine core, followed by selective substitution reactions to introduce the isobutyl, methyl, and furan-2-ylmethyl groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
| Synthesis Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Core Formation | Condensation | Thiophene-2-carboxaldehyde, Pyridine-2-carboxylic acid derivatives |
| Substitution | Alkylation | Isobutyl halide, Methyl halide, Furan-2-ylmethyl amine |
| Final Modification | Amidation | Furan-2-ylmethyl amine, Activated carboxylic acid |
Biological Activities
While specific biological activity data for N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide may be limited, compounds within the thienopyridine class have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Thienopyridines have been reported to exhibit antibacterial and antifungal properties, which could be attributed to their ability to interfere with microbial enzymes or DNA replication.
-
Anti-inflammatory Activity: Some thienopyridines have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.
-
Anticancer Activity: The anticancer potential of thienopyridines is being explored due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
| Biological Activity | Mechanism | Potential Therapeutic Use |
|---|---|---|
| Antimicrobial | Enzyme Inhibition | Infections treatment |
| Anti-inflammatory | Cytokine Modulation | Inflammatory diseases |
| Anticancer | Cell Cycle Inhibition | Cancer therapy |
Research Findings and Future Directions
Research on N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide is likely to focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies. These studies would help in understanding how modifications to the compound's structure affect its pharmacological properties.
Future research directions may include:
-
In Vivo Studies: Conducting animal studies to evaluate the compound's efficacy and safety in relevant disease models.
-
Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological activities.
-
Derivative Synthesis: Designing and synthesizing analogs of the compound to explore a broader chemical space and identify more potent or selective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume